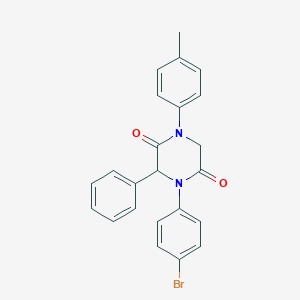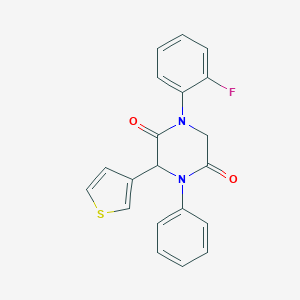![molecular formula C23H21ClN2O4 B226563 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226563.png)
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6).
作用机制
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a member of the histone deacetylase family of enzymes that plays a crucial role in the regulation of gene expression. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is involved in the deacetylation of non-histone proteins, including tubulin, HSP90, and cortactin. The inhibition of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one by ACY-1215 leads to the accumulation of acetylated proteins, which can have various effects on cellular processes, including the inhibition of cell growth and division.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have various biochemical and physiological effects. In addition to its antitumor effects, ACY-1215 has been shown to have anti-inflammatory effects. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one plays a crucial role in the regulation of the immune response, and the inhibition of this enzyme by ACY-1215 has been shown to reduce inflammation in various animal models.
实验室实验的优点和局限性
One of the advantages of using ACY-1215 in lab experiments is its selectivity for 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. This selectivity allows for the specific inhibition of this enzyme without affecting other members of the HDAC family. However, one of the limitations of using ACY-1215 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on ACY-1215. One potential direction is the development of more effective synthesis methods to increase the yield of this compound. Another direction is the investigation of the potential applications of ACY-1215 in the treatment of other diseases, including neurodegenerative disorders and autoimmune diseases. Additionally, the development of more potent and selective 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, ACY-1215 is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its selective inhibition of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has shown promise in the treatment of cancer and inflammation. While there are limitations to its use in lab experiments, there are several future directions for the research on ACY-1215 that could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of ACY-1215 involves the reaction of 4-chlorobenzaldehyde with 5-methoxyindole-3-carbaldehyde in the presence of sodium hydride. The resulting product is then reacted with ethyl acetoacetate to form the pyrrole ring. The final step involves the reduction of the nitro group to form the hydroxyl group. The overall yield of this synthesis method is approximately 15%.
科学研究应用
ACY-1215 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of ACY-1215 is in the treatment of cancer. 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one plays a crucial role in the regulation of cell growth and division, and the inhibition of this enzyme has been shown to have antitumor effects. ACY-1215 has been shown to inhibit the growth of various cancer cells, including multiple myeloma, lymphoma, and leukemia.
属性
产品名称 |
4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C23H21ClN2O4 |
分子量 |
424.9 g/mol |
IUPAC 名称 |
3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H21ClN2O4/c1-13(27)20-21(14-3-5-16(24)6-4-14)26(23(29)22(20)28)10-9-15-12-25-19-8-7-17(30-2)11-18(15)19/h3-8,11-12,21,25,28H,9-10H2,1-2H3 |
InChI 键 |
YXRZNKKYOHFNBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCC3=CNC4=C3C=C(C=C4)OC)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCC3=CNC4=C3C=C(C=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)
![N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B226561.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylacetyl)amino]propanoate](/img/structure/B226570.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)



